
Anthracene, 9,10-dihydro-9-(1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- is an organic compound with the chemical formula C18H20. It is a derivative of anthracene, characterized by the addition of a 1-methylpropyl group at the 9th position and hydrogenation at the 9th and 10th positions. This compound appears as a white to pale yellow solid and is known for its stability under normal conditions, although it can be sensitive to light and air oxidation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- can be synthesized through the reaction of anthracene with 1-methylpropyl halides. The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: It can be further reduced to form more hydrogenated derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly used.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: More hydrogenated anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of photophysical properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of anthracene, 9,10-dihydro-9-(1-methylpropyl)- involves its interaction with various molecular targets. It can participate in electron transfer reactions, making it useful in photophysical studies. The pathways involved often include the formation of reactive intermediates that can further react with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydroanthracene: Similar in structure but lacks the 1-methylpropyl group.
9,10-Diphenylanthracene: Contains phenyl groups instead of the 1-methylpropyl group.
Anthracene: The parent compound without hydrogenation or additional substituents.
Uniqueness
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- is unique due to the presence of the 1-methylpropyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other anthracene derivatives and useful in specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
10394-54-4 |
|---|---|
Molekularformel |
C18H20 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
9-butan-2-yl-9,10-dihydroanthracene |
InChI |
InChI=1S/C18H20/c1-3-13(2)18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-11,13,18H,3,12H2,1-2H3 |
InChI-Schlüssel |
DHAGCFGLSCAMQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C2=CC=CC=C2CC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
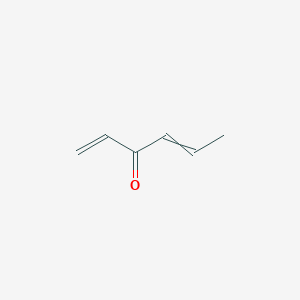

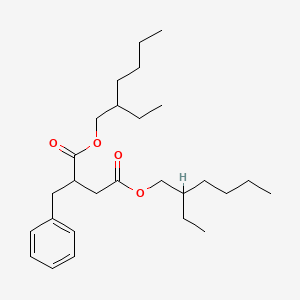
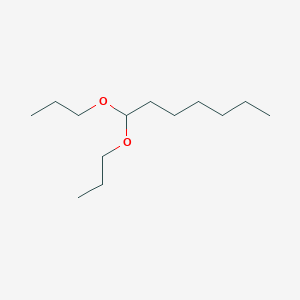



![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
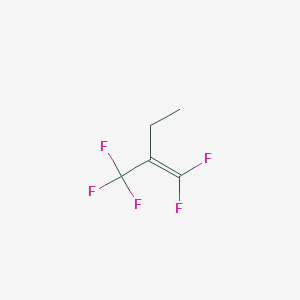
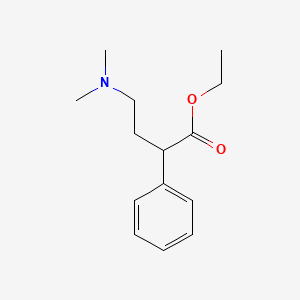
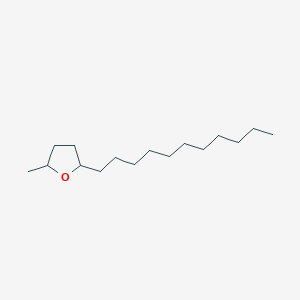
![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)

